Cas no 1977539-49-3 (N-3-(2-methyloxiran-2-yl)phenylacetamide)

N-3-(2-methyloxiran-2-yl)phenylacetamide 化学的及び物理的性質
名前と識別子
-
- N-3-(2-methyloxiran-2-yl)phenylacetamide
- EN300-1740800
- 1977539-49-3
- N-[3-(2-methyloxiran-2-yl)phenyl]acetamide
-
- インチ: 1S/C11H13NO2/c1-8(13)12-10-5-3-4-9(6-10)11(2)7-14-11/h3-6H,7H2,1-2H3,(H,12,13)
- InChIKey: NPXKUEWSAYNSHH-UHFFFAOYSA-N
- SMILES: O1CC1(C)C1C=CC=C(C=1)NC(C)=O
計算された属性
- 精确分子量: 191.094628657g/mol
- 同位素质量: 191.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 241
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.6Ų
- XLogP3: 1
N-3-(2-methyloxiran-2-yl)phenylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1740800-0.05g |
N-[3-(2-methyloxiran-2-yl)phenyl]acetamide |
1977539-49-3 | 0.05g |
$983.0 | 2023-09-20 | ||
Enamine | EN300-1740800-5g |
N-[3-(2-methyloxiran-2-yl)phenyl]acetamide |
1977539-49-3 | 5g |
$3396.0 | 2023-09-20 | ||
Enamine | EN300-1740800-1.0g |
N-[3-(2-methyloxiran-2-yl)phenyl]acetamide |
1977539-49-3 | 1g |
$1172.0 | 2023-05-23 | ||
Enamine | EN300-1740800-2.5g |
N-[3-(2-methyloxiran-2-yl)phenyl]acetamide |
1977539-49-3 | 2.5g |
$2295.0 | 2023-09-20 | ||
Enamine | EN300-1740800-10.0g |
N-[3-(2-methyloxiran-2-yl)phenyl]acetamide |
1977539-49-3 | 10g |
$5037.0 | 2023-05-23 | ||
Enamine | EN300-1740800-0.25g |
N-[3-(2-methyloxiran-2-yl)phenyl]acetamide |
1977539-49-3 | 0.25g |
$1078.0 | 2023-09-20 | ||
Enamine | EN300-1740800-5.0g |
N-[3-(2-methyloxiran-2-yl)phenyl]acetamide |
1977539-49-3 | 5g |
$3396.0 | 2023-05-23 | ||
Enamine | EN300-1740800-10g |
N-[3-(2-methyloxiran-2-yl)phenyl]acetamide |
1977539-49-3 | 10g |
$5037.0 | 2023-09-20 | ||
Enamine | EN300-1740800-0.1g |
N-[3-(2-methyloxiran-2-yl)phenyl]acetamide |
1977539-49-3 | 0.1g |
$1031.0 | 2023-09-20 | ||
Enamine | EN300-1740800-0.5g |
N-[3-(2-methyloxiran-2-yl)phenyl]acetamide |
1977539-49-3 | 0.5g |
$1124.0 | 2023-09-20 |
N-3-(2-methyloxiran-2-yl)phenylacetamide 関連文献
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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6. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
N-3-(2-methyloxiran-2-yl)phenylacetamideに関する追加情報
Introduction to N-3-(2-methyloxiran-2-yl)phenylacetamide (CAS No. 1977539-49-3)
N-3-(2-methyloxiran-2-yl)phenylacetamide, identified by its CAS number 1977539-49-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biomedicine. This compound belongs to a class of molecules characterized by the presence of an oxirane ring and an amide functional group, which are known for their versatile reactivity and potential biological activity. The unique structural features of N-3-(2-methyloxiran-2-yl)phenylacetamide make it a promising candidate for further exploration in drug discovery and development.
The oxirane ring, also known as an epoxide, is a three-membered cyclic ether that is highly reactive due to the strain in its ring structure. This reactivity allows it to participate in various chemical transformations, including nucleophilic ring opening, which can be exploited to introduce different functional groups into the molecule. In the context of N-3-(2-methyloxiran-2-yl)phenylacetamide, the presence of this oxirane ring provides a strategic handle for further chemical manipulation, enabling the synthesis of more complex derivatives with tailored biological properties.
The phenylacetamide moiety in the name N-3-(2-methyloxiran-2-yl)phenylacetamide contributes to the compound's potential pharmacological activity. Amides are well-known for their role as bioactive molecules, often serving as key structural components in drugs and natural products. The phenyl group enhances the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties. These factors make N-3-(2-methyloxiran-2-yl)phenylacetamide an intriguing subject for medicinal chemists seeking to develop novel therapeutic agents.
Recent advancements in synthetic chemistry have enabled the efficient preparation of complex molecules like N-3-(2-methyloxiran-2-yl)phenylacetamide. Techniques such as transition-metal-catalyzed reactions and organometallic chemistry have been particularly useful in constructing the oxirane ring and introducing the desired functional groups. These methods not only improve yield and purity but also allow for greater control over molecular architecture, which is crucial for optimizing biological activity.
In terms of biological activity, N-3-(2-methyloxiran-2-yl)phenylacetamide has shown promise in preliminary studies. The combination of the oxirane ring and the amide group suggests potential interactions with biological targets such as enzymes and receptors. For instance, amides are known to interact with proteases and other enzymes through hydrogen bonding and hydrophobic interactions. The oxirane ring can also serve as a scaffold for designing molecules that mimic natural substrates or inhibitors.
The pharmaceutical industry has been increasingly interested in developing drugs that target specific enzymes or pathways involved in disease progression. N-3-(2-methyloxiran-2-yl)phenylacetamide could be a valuable tool in this endeavor, particularly if it exhibits inhibitory activity against relevant targets. Researchers have been exploring its potential use in treating various conditions by modulating enzyme activity or interacting with cellular receptors.
The synthesis of derivatives of N-3-(2-methyloxiran-2-yl)phenylacetamide offers a rich area for exploration. By modifying the substituents on the phenyl ring or introducing additional functional groups, chemists can generate libraries of compounds with diverse biological profiles. High-throughput screening (HTS) techniques combined with computational modeling have accelerated the process of identifying lead compounds from such libraries.
The role of computational chemistry in drug discovery cannot be overstated. Molecular modeling techniques allow researchers to predict how N-3-(2-methyloxiran-2-yl)phenylacetamide might interact with biological targets based on its three-dimensional structure. This approach helps in designing molecules with improved binding affinity and selectivity, reducing off-target effects and enhancing therapeutic efficacy.
In conclusion, N-3-(2-methyloxiran-2-yI)phenylacetamide (CAS No. 1977539-49-3) is a fascinating compound with significant potential in pharmaceutical research. Its unique structural features, combined with recent advances in synthetic and computational chemistry, make it a promising candidate for further investigation. As research continues to uncover new applications for this molecule, it is likely to play an important role in the development of novel therapeutic agents.
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